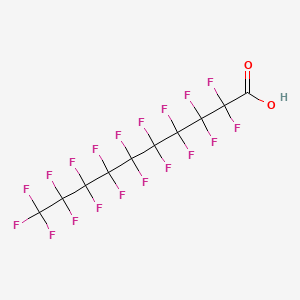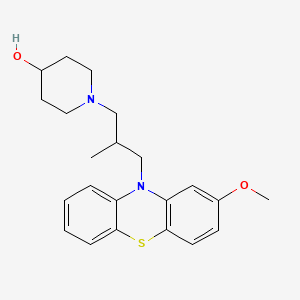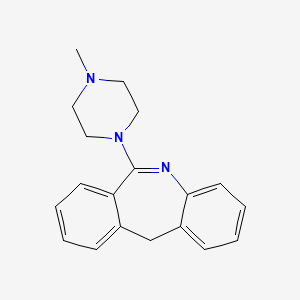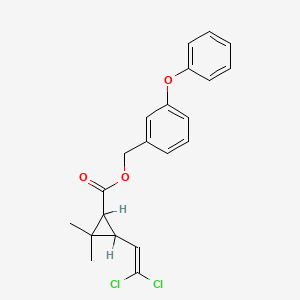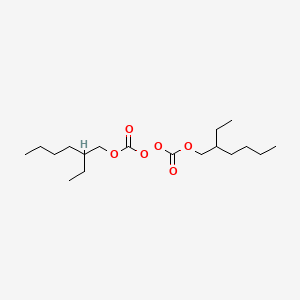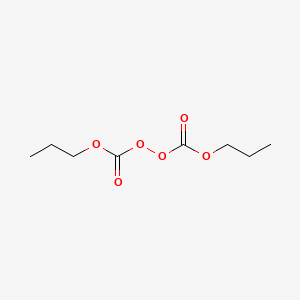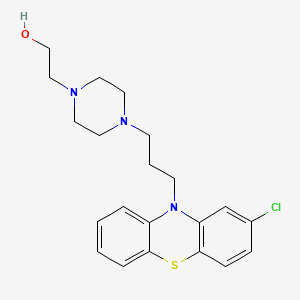
PF-04217903 mesylate
Übersicht
Beschreibung
PF-04217903 mesylate is a potent ATP-competitive c-Met kinase inhibitor with a Ki of 4.8 nM for human c-Met . It shows more than 1,000-fold selectivity relative to 208 kinases . The molecular formula is C20H20N8O4S .
Molecular Structure Analysis
The molecular structure of PF-04217903 mesylate is complex, with a molecular weight of 468.5 g/mol . The IUPAC name is methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol .Physical And Chemical Properties Analysis
The molecular formula of PF-04217903 mesylate is C20H20N8O4S, and it has a molecular weight of 468.5 g/mol . Unfortunately, detailed physical and chemical properties weren’t found .Wissenschaftliche Forschungsanwendungen
C-Met Inhibitor
PF-04217903 methanesulfonate is a highly selective, potent inhibitor of the hepatocyte growth factor receptor c-Met . It inhibits endogenous, wild type c-Met in A549 human lung carcinoma cells with an IC50 of 4.8 nM . The compound displays 1000-fold selectivity against a panel of 208 other kinases .
Antitumor Activity
PF-04217903 methanesulfonate has demonstrated marked antitumor activity in two tumor models that expressed activated c-Met at well-tolerated dose levels . The antitumor efficacy of PF-04217903 was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo .
Anti-Angiogenic Properties
PF-04217903 methanesulfonate elicits antiangiogenic functionality . It inhibits c-Met phosphorylation in xenograft models leading to partial tumor growth suppression .
Inhibition of Cellular c-Met Phosphorylation
PF-04217903 methanesulfonate potently inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .
Inhibition of Tumor Cell Proliferation
PF-04217903 methanesulfonate demonstrates dose-dependent inhibition of c-Met mediated signal transduction, tumor cell proliferation (Ki67) and induction of apoptosis (caspase-3) .
Anti-Angiogenic Activity in HUVEC Cells
Inhibition of HGF-stimulated c-Met autophosphorylation in vitro by PF-04217903 methanesulfonate correlated with inhibition of HGF-mediated HUVEC cell survival, induction of apoptosis, as well as HUVEC matrigel invasion .
Wirkmechanismus
Target of Action
PF-04217903 methanesulfonate, also known as PF-04217903 mesylate, is a potent ATP-competitive inhibitor of the c-Met kinase . The c-Met receptor tyrosine kinase is one of the receptor tyrosine kinases (RTKs) most frequently mutated or abnormally activated in late-stage human cancers . It plays a critical role in regulating tumor progression, invasive growth, and tumor angiogenesis .
Mode of Action
PF-04217903 methanesulfonate interacts with its target, the c-Met kinase, by competing with ATP . This interaction inhibits cellular c-Met phosphorylation and c-Met-dependent cell proliferation, survival, migration, or invasion in a panel of human tumor cell lines in vitro .
Biochemical Pathways
The inhibition of c-Met kinase by PF-04217903 methanesulfonate affects several biochemical pathways. It inhibits HGF-mediated cell migration and Matrigel invasion in several c-Met–overexpressing tumor cell lines . It also displays similar potency to inhibit the activity of c-Met-H1094R, c-Met-R988C, and c-Met-T1010I . It has no inhibitory activity against c-met-y1230c .
Result of Action
The result of PF-04217903 methanesulfonate’s action is marked antitumor activity in tumor models that express activated c-Met . It demonstrates dose-dependent inhibition of c-Met mediated signal transduction, tumor cell proliferation (Ki67), and induction of apoptosis (caspase-3) . In addition, it significantly reduces tumor microvessel density (CD-31) as well as plasma VEGFA and IL-8 levels .
Action Environment
The environment can influence the action, efficacy, and stability of PF-04217903 methanesulfonate. It’s important to note that the efficacy of PF-04217903 was dose-dependent and demonstrated a strong correlation to pharmacodynamic inhibition of c-Met phosphorylation in vivo . This suggests that the in vivo environment, including factors such as the presence of other molecules and cellular conditions, can influence the compound’s action.
Safety and Hazards
Eigenschaften
IUPAC Name |
methanesulfonic acid;2-[4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyrazin-5-yl]pyrazol-1-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O.CH4O3S/c28-7-6-26-12-15(9-22-26)17-10-21-18-19(23-17)27(25-24-18)11-13-3-4-16-14(8-13)2-1-5-20-16;1-5(2,3)4/h1-5,8-10,12,28H,6-7,11H2;1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEMHKVWZJTVOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC2=C(C=CC(=C2)CN3C4=NC(=CN=C4N=N3)C5=CN(N=C5)CCO)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N8O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647715 | |
| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PF-04217903 mesylate | |
CAS RN |
956906-93-7 | |
| Record name | PF-04217903 mesylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956906937 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonic acid--2-(4-{1-[(quinolin-6-yl)methyl]-1H-[1,2,3]triazolo[4,5-b]pyrazin-6-yl}-1H-pyrazol-1-yl)ethan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-04217903 MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/149X53W31J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






